molecular formula C20H18FNO4 B1631139 Vidofludimus CAS No. 717824-30-1

Vidofludimus

Cat. No.: B1631139
CAS No.: 717824-30-1
M. Wt: 355.4 g/mol
InChI Key: XPRDUGXOWVXZLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Vidofludimus is synthesized through a multi-step process involving the formation of a biphenyl carboxamide structure. The key steps include:

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and solvent systems used in the synthesis. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Vidofludimus undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .

Scientific Research Applications

Vidofludimus has a wide range of scientific research applications:

Properties

IUPAC Name

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRDUGXOWVXZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431325
Record name Vidofludimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SC12267, a novel, selective and orally available, small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), interferes with cell proliferation through blocking the synthesis pathway of pyrimidines. Its mode-of- action is of therapeutic relevance for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Record name SC12267
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

717824-30-1
Record name Vidofludimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717824-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vidofludimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vidofludimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopentene-1-carboxylic acid, 2-[[(3-fluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIDOFLUDIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1PJ3VG81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of Vidofludimus?

A1: this compound primarily targets human dihydroorotate dehydrogenase (hDHODH) [, , , , , , ].

Q2: How does this compound exert its immunomodulatory effects?

A2: this compound inhibits DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis. Consequently, activated T and B lymphocytes, which rely heavily on de novo pyrimidine synthesis for proliferation, experience metabolic stress and exhibit reduced proliferation [, , , , , , ].

Q3: Does this compound impact cytokine production?

A3: Yes, this compound has been shown to suppress the release of pro-inflammatory cytokines, including IL-17A, IL-17F, and IFNγ, from activated T cells [, , , , ].

Q4: Is the inhibition of lymphocyte proliferation the only mechanism by which this compound reduces IL-17?

A4: No, research suggests that this compound can also inhibit IL-17 production independently of its effects on lymphocyte proliferation. Studies have shown that it can directly suppress IL-17 secretion by colonic tissues and splenocytes, possibly by interfering with STAT3 and NF-κB signaling pathways [, , ].

Q5: Does this compound affect all T cells equally?

A5: Research suggests that this compound preferentially targets highly activated T cells. Studies have shown a more pronounced inhibitory effect on high-affinity T cells, which are more metabolically active than low-affinity T cells [].

Q6: Does this compound impact cellular energy production?

A6: this compound has been demonstrated to inhibit both oxidative phosphorylation (OXPHOS) and glycolysis in activated T cells, likely contributing to its immunosuppressive effects [].

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